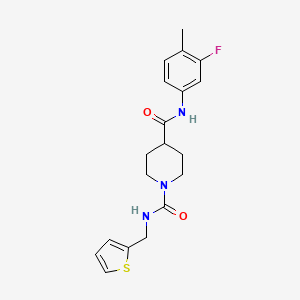

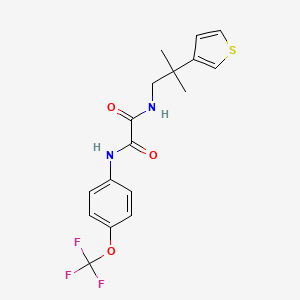

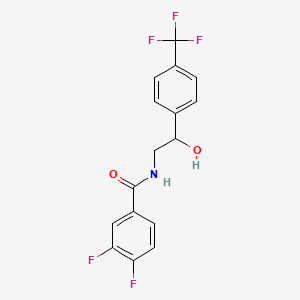

![molecular formula C9H10N4O2 B3006899 (6E)-6-(1-羟基-2-甲基丙亚烷基)-[1,2,4]三唑并[1,5-a]嘧啶-7-酮 CAS No. 2219373-82-5](/img/structure/B3006899.png)

(6E)-6-(1-羟基-2-甲基丙亚烷基)-[1,2,4]三唑并[1,5-a]嘧啶-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a derivative of the pyrimidine class of compounds, which are known for their diverse range of biological activities. Pyrimidine derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the modification of existing structures to enhance their biological activity or to reduce side effects. For instance, the paper titled "2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones. A new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity" discusses the synthesis of pyrazolo[1,5-a]pyrimidines with various substitutions to study their anti-inflammatory properties. The introduction of a longer side chain and other modifications led to the identification of a compound with high activity and a better therapeutic index than reference drugs, without ulcerogenic activity .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their biological activity. The paper on the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives from 5-acetyl-4-aminopyrimidines and β-dicarbonyl compounds indicates that the structure of the synthesized compounds was confirmed by IR spectroscopy, which is a common technique for verifying the presence of specific functional groups within a molecule .

Chemical Reactions Analysis

Chemical reactions involving pyrimidine derivatives can lead to a variety of products depending on the reactants and conditions used. The paper on the modification of Pyrrolo[2,3-d]pyrimidines by C–H borylation followed by cross-coupling or other transformations provides a method for synthesizing 6,8-disubstituted 7-deazapurine bases. This involves iridium-catalyzed C–H borylations and subsequent reactions such as Suzuki cross-coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for drug development, including its bioavailability and stability. While the provided papers do not directly discuss the physical and chemical properties of (6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, they do provide insights into the synthesis and structural analysis of related compounds, which can be informative for understanding the properties of this specific compound .

科学研究应用

化学转化和合成

Lashmanova 等人(2019 年)的一项研究探索了噻唑并[3,2-a]嘧啶转化为三唑并[4,3-a]嘧啶,重点介绍了 (6E)-6-(1-羟基-2-甲基丙亚烷基)-[1,2,4]三唑并[1,5-a]嘧啶-7-酮在化学合成中的应用。讨论了反应机理,包括过渡笼结构,展示了该化合物在复杂化学转化中的作用 (Lashmanova 等人,2019 年)。

新型合成方法

Potapov 等人(2012 年)描述了涉及偶氮并嘧啶的嘧啶环中的新型重排,导致形成 2-R-6-乙酰基-7-羟基[1,2,4]三唑并[1,5-a]嘧啶。本研究展示了使用此类化合物进行创新的合成方法 (Potapov 等人,2012 年)。

结构分析和表征

Clayton 等人(1980 年)对相关化合物进行了 X 射线分析,包括 6-乙氧羰基-4-乙基-1,2,4-三唑并[1,5-a]嘧啶-7(4H)-酮。这项研究对于了解三唑并嘧啶的结构性质和化学行为具有重要意义,三唑并嘧啶是一个包括所讨论化合物在内的类别 (Clayton 等人,1980 年)。

微波辅助合成

Divate 和 Dhongade-Desai(2014 年)探索了三唑并嘧啶衍生物的微波辅助合成,重点介绍了高效且绿色的合成方法。这种方法与 (6E)-6-(1-羟基-2-甲基丙亚烷基)-[1,2,4]三唑并[1,5-a]嘧啶-7-酮及其衍生物的合成相关 (Divate 和 Dhongade-Desai,2014 年)。

抗菌活性

Lahmidi 等人(2019 年)合成了含有 1,2,4-三唑并[1,5-a]嘧啶环的新型嘧啶衍生物,并评估了其抗菌活性。这项研究与了解三唑并嘧啶的生物应用(包括潜在的医学应用)有关 (Lahmidi 等人,2019 年)。

属性

IUPAC Name |

(6E)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-5(2)7(14)6-3-10-9-11-4-12-13(9)8(6)15/h3-5,14H,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDOOFPNKMTARJ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C1C=NC2=NC=NN2C1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C(=C\1/C=NC2=NC=NN2C1=O)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

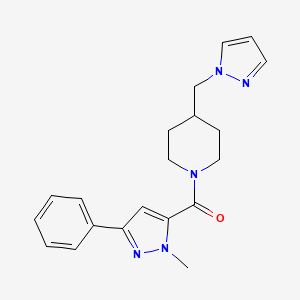

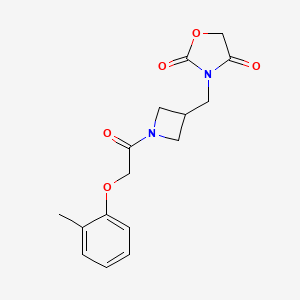

![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride](/img/structure/B3006821.png)

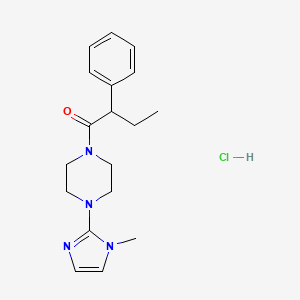

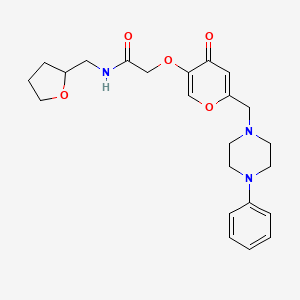

![N-(2-furylmethyl)-3-[1-[2-(mesitylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B3006828.png)

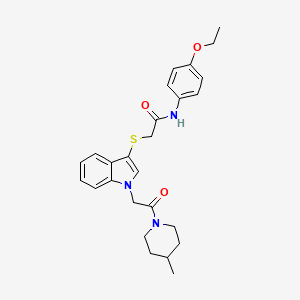

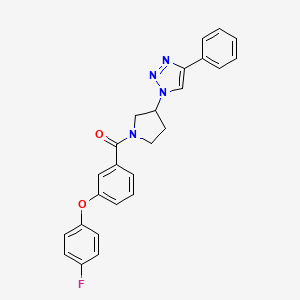

![3-Pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B3006830.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B3006836.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3006838.png)